Bis(acetylacetonato)dioxomolybdenum(VI)
Overview
Description
Bis(acetylacetonato)dioxomolybdenum(VI), also known as MoO2(acac)2, is a molybdenum complex with acetylacetonate ligands. It is a compound of interest due to its potential applications in various chemical reactions and its role as a catalyst in organic transformations.
Synthesis Analysis
The synthesis of bis(acetylacetonato)dioxomolybdenum(VI) is not directly described in the provided papers. However, it is typically synthesized by reacting molybdenum sources with acetylacetone under controlled conditions. The complex can be further reacted with various reagents, such as benzoylhydrazine, to yield different products depending on the solvent conditions used .
Molecular Structure Analysis
The molecular structure of bis(acetylacetonato)dioxomolybdenum(VI) involves the molybdenum atom coordinated by two acetylacetonate ligands and two oxo groups. The infra-red spectra studies suggest that the WO2^2+ group is bent, which may imply a similar geometry for the MoO2^2+ core in bis(acetylacetonato)dioxomolybdenum(VI) .
Chemical Reactions Analysis
Bis(acetylacetonato)dioxomolybdenum(VI) is reactive and can undergo various chemical transformations. For instance, it reacts with benzoylhydrazine to form different complexes depending on the solvent used. In dry methanol, a six-coordinate oxomolybdenum complex is formed, while in 'wet' methanol, an octamolybdate is produced due to hydrolysis . Additionally, the ligand exchange of bis(acetylacetonato)dioxomolybdenum(VI) in acetylacetone has been studied, showing that the reaction is influenced by solvent dilution and deuteriation .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(acetylacetonato)dioxomolybdenum(VI) include its ability to catalyze reactions, such as the epoxidation of soybean oil, with good conversion and selectivity . The ligand isotopic exchange reaction kinetics have been studied, revealing specific rate constants and activation parameters, which provide insight into the reaction mechanism . The complex's reactivity with aroylhydrazines has also been explored, leading to the formation of various products with distinct structural and spectroscopic properties .
Scientific Research Applications
Synthesis and Characterization of Complexes : Bis(acetylacetonato)dioxomolybdenum(VI) reacts with disubstituted hydrazine hydrohalides to form new complexes. These have been characterized through various methods including elemental analysis, electrochemistry, and spectroscopy (Bustos et al., 1994).
Structure Studies and Electrochemistry of Schiff Base Complexes : The compound forms cis-dioxomolybdenum(VI) complexes with Schiff base ligands in the presence of different donor solvents, which are characterized by various techniques including X-ray diffractometry (Ngan et al., 2011).
Ligand Isotopic Exchange : The ligand exchange of this compound in acetylacetone has been studied kinetically, revealing insights into the reaction mechanisms and energetics (Nagasawa et al., 1987).
Catalysis in Epoxidation Reactions : Bis(acetylacetonato)dioxomolybdenum(VI) has been used as a catalyst in the epoxidation reaction of 1-octene, showing better performance than the molybdenum acetylacetonate complex (Martos-Calvente et al., 2004).
Oxidation of Organic Sulphides : It catalyzes the oxidation of di-n-butyl sulphide, with studies revealing insights into the catalytic mechanisms and the role of solvent alcohol in ligand displacement (Furia et al., 1980).
Reactions with Aroylhydrazines : The compound reacts with benzoylhydrazine under different solvent conditions, leading to the formation of various complexes with distinct crystal structures and spectroscopic properties (Fitzroy et al., 1989).
Synthesis of Mo(V) Dimers and Tetramers : The reaction with benzoic acid in ethanol produces dinuclear and tetranuclear Mo(V) species, characterized by various spectroscopic techniques (Sreehari & Luck, 2010).
Epoxidation of Soybean Oil : The compound catalyzes the epoxidation of soybean oil, with studies focusing on reaction parameters and product evaluation using spectroscopic methods (Farias et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dioxomolybdenum;(Z)-4-hydroxypent-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;/b2*4-3-;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQSSRBQWPBYQC-VGKOASNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[Mo]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16MoO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4-pentanedionato)molybdenum(VI) Dioxide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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